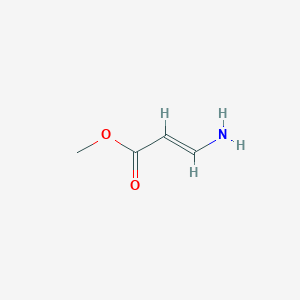

Methyl 3-aminoacrylate

描述

Historical Context of β-Aminoacrylate Esters in Chemical Synthesis

The journey of β-aminoacrylate esters in chemical synthesis has its roots in early 20th-century explorations of unsaturated amino compounds. A notable early method for preparing related compounds, such as N,N-dimethylaminoacrylic acid ethyl esters, was documented in 1932. This process involved the reaction of sodium-3-hydroxyacrylic acid ethyl esters with dimethylamine (B145610) hydrochloride in absolute ethanol (B145695). smolecule.com However, this early synthesis was not without its challenges, including long reaction times of 7 to 8 hours and a modest yield of only 41%. google.com The workup procedure to remove sodium chloride byproducts was also described as technically burdensome. google.com

Significant advancements in the synthesis of 3-aminoacrylic acid esters came with the development of methods that utilized aqueous media. google.com It was discovered that reacting alkali-3-hydroxyacrylic acid esters with amine salts in water resulted in excellent yields and high purities. google.com This process was surprisingly rapid, with the desired aminoacrylic acid ester separating from the aqueous phase almost instantaneously. google.com These esters proved to be valuable intermediates for synthesizing heterocyclic compounds, such as 4-hydroxyquinolines. google.comgoogle.com

Strategic Importance of Methyl 3-aminoacrylate in Contemporary Organic and Materials Chemistry

The strategic importance of this compound in modern chemistry is multifaceted. Its dual functionality allows it to act as a precursor for a wide range of molecules. In organic synthesis, it is a key component in the construction of heterocyclic compounds, which are integral to many biologically active molecules. pharm.or.jp The "push-pull" nature of the molecule, arising from the electron-donating amino group and the electron-withdrawing ester group, leads to interesting reactivity in cycloaddition reactions. pharm.or.jp

In the realm of materials science, this compound and its derivatives are utilized as monomers for creating specialized polymers. nih.govvulcanchem.com These polymers, known as poly(β-amino esters), are synthesized via a Michael addition reaction between an acrylate (B77674) and an amine. nih.gov The resulting polymers exhibit properties like pH responsiveness and biodegradability, making them suitable for various biomedical applications, including drug delivery and tissue engineering. nih.gov The versatility of the building blocks allows for the creation of a diverse library of polymers with a wide range of physicochemical and mechanical properties. nih.gov

Overview of Advanced Research Domains Pertaining to this compound

The application of this compound extends into several advanced research areas, highlighting its continued relevance.

Heterocyclic Synthesis: this compound is a valuable precursor for synthesizing a variety of heterocyclic systems. For instance, it is used in the creation of α-pyridones through heterocyclic annelation reactions. pharm.or.jp The reaction of 3-aminoacrylates with other reagents is a versatile method for constructing substituted pyridines from relatively simple starting materials. semanticscholar.org Furthermore, it serves as a starting material for the synthesis of pyrimidin-4-ones. acs.org

Polymer Chemistry: As a monomer, this compound is crucial in the synthesis of poly(β-amino esters) (PBAEs). nih.gov These polymers are of significant interest for their potential in biomedical applications due to their biodegradability and pH-responsive nature. nih.gov Research in this area focuses on designing and synthesizing new PBAEs with tailored properties for specific applications like drug and gene delivery. nih.gov

Catalysis: Nickel(II) complexes incorporating aminoacrylate ligands have been shown to be effective catalysts for the dimerization of olefins such as ethylene (B1197577) and propylene. acs.org This highlights the role of this compound derivatives in the development of new catalytic systems.

Photophysical Properties: Derivatives of aminoacrylates are being investigated for their luminescent properties. acs.org The unique electronic structure of these "push-pull" systems can lead to interesting photophysical behaviors, making them candidates for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Table 2: Advanced Research Applications of this compound

| Research Domain | Application | Key Findings |

| Heterocyclic Synthesis | Precursor for pyridines, pyrimidinones | Efficient synthesis of complex heterocyclic scaffolds. pharm.or.jpsemanticscholar.orgacs.org |

| Polymer Chemistry | Monomer for poly(β-amino esters) | Creation of biodegradable and pH-responsive polymers for biomedical use. nih.gov |

| Catalysis | Ligand in Nickel(II) complexes | Catalytic dimerization of olefins. acs.org |

| Photophysical Studies | Luminescent materials | Development of fluorescent derivatives for potential use in optoelectronics. acs.orgmdpi.comresearchgate.net |

Structure

3D Structure

属性

CAS 编号 |

124703-69-1 |

|---|---|

分子式 |

C4H7NO2 |

分子量 |

101.10 g/mol |

IUPAC 名称 |

methyl 3-aminoprop-2-enoate |

InChI |

InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3 |

InChI 键 |

YHNZLOOOVQYYCP-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CN |

规范 SMILES |

COC(=O)C=CN |

产品来源 |

United States |

Advanced Synthetic Methodologies for Methyl 3 Aminoacrylate and Its Derivatives

Refined Synthetic Routes to Methyl 3-aminoacrylate

Direct esterification of 3-aminoacrylic acid with methanol (B129727) presents a straightforward approach to this compound. This transformation is typically facilitated by catalysts to overcome the equilibrium limitations and increase the reaction rate.

Acid catalysis is a conventional and widely employed method for the esterification of carboxylic acids. In the context of amino acids, the reaction requires careful control to avoid side reactions. The esterification of acrylic acid with methanol, a closely related transformation, is often carried out in the presence of a strong acid catalyst. semanticscholar.orggoogle.comgoogle.com This process involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol.

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. nih.gov The reaction is typically performed with an excess of methanol to shift the equilibrium towards the product. google.com For the synthesis of amino acid methyl esters, trimethylchlorosilane in methanol has also been shown to be an effective system, proceeding under mild, room temperature conditions to give good to excellent yields of the corresponding ester hydrochlorides. nih.gov While specific studies on the acid-catalyzed esterification of 3-aminoacrylic acid are not abundant in readily available literature, the principles from the esterification of other amino acids and acrylic acid are directly applicable. nih.govciac.jl.cn

Table 1: Examples of Acid Catalysts in Esterification of Amino Acids and Acrylic Acid

| Catalyst | Substrate | Alcohol | Conditions | Yield | Reference |

| Sulfuric Acid | Various Amino Acids | Methanol | Thin film, 70 °C | ~40-50% | nih.gov |

| Trimethylchlorosilane | Various Amino Acids | Methanol | Room Temperature | Good to Excellent | nih.gov |

| Amberlyst-15 | Acrylic Acid | Methanol | Varies | - | ciac.jl.cn |

| Sulfuric Acid | Acrylic Acid | Methanol | Continuous flow | - | google.comgoogle.com |

The use of metal catalysts, particularly those based on inexpensive and non-toxic iron salts, is a growing area of interest in organic synthesis. nih.gov While direct metal-catalyzed esterification of 3-aminoacrylic acid is not extensively documented, iron catalysts have been successfully employed in a variety of transformations involving amino acids and their derivatives. nih.govillinois.edu For instance, iron salts have been used to catalyze the synthesis of α-azido α-amino esters via the alkylazidation of dehydroamino acids. nih.govacs.org These reactions demonstrate the ability of iron catalysts to mediate transformations on amino acid scaffolds.

The proposed mechanism for a hypothetical iron-catalyzed esterification would likely involve the coordination of the iron salt to the carbonyl oxygen of 3-aminoacrylic acid, thereby activating it towards nucleophilic attack by methanol. The choice of iron salt and ligands can be crucial for the efficiency of the catalysis. mdpi.com Although this remains a developing area, the precedent for iron-catalyzed reactions on related substrates suggests its potential as a viable synthetic route. mdpi.com

The direct aminolysis of methyl esters with ammonia (B1221849) is also a known transformation, although it can be challenging. rsc.org In a process for preparing amides of acrylic acid, an acrylic ester is reacted with a diamine. google.com For the synthesis of this compound, a similar reaction could be envisioned with a protected form of ammonia or ammonia itself under carefully controlled conditions to favor the mono-addition product.

The Michael addition, or conjugate addition, is a powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of β-aminoacrylate synthesis, the aza-Michael addition of an amine to an activated alkyne, such as methyl propiolate, is a highly effective strategy. rsc.orgresearchgate.netnih.gov This reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the alkyne, followed by protonation to yield the enamine product.

The reaction of chiral amines with methyl propiolate has been shown to produce chiral β-enamino esters in high yield. researchgate.net Furthermore, the Michael addition of amines to α,β-unsaturated esters can be significantly accelerated using microwave irradiation, leading to shorter reaction times and higher yields. nih.govresearchgate.net This methodology is applicable to a range of amines and acrylate (B77674) derivatives, making it a versatile route to substituted β-aminoacrylates. nih.govmdpi.com

Table 2: Michael Addition of Amines to Activated Alkynes/Alkenes

| Nucleophile (Amine) | Electrophile (Acceptor) | Conditions | Product | Yield | Reference |

| Benzylamine (B48309) | Methyl acrylate | Microwave, 150 °C | N-benzyl-β-amino ester | 95% | nih.gov |

| (S)-(-)-α-methylbenzylamine | Methyl methacrylate (B99206) | Microwave, 150 °C | N-(α-methylbenzyl)-β-amino ester | Moderate | nih.gov |

| Chiral Amines | Methyl propiolate | Room Temperature | Chiral β-enamino esters | 93-96% | researchgate.net |

| Secondary Amines | Methyl propiolate | - | trans-methyl β-aminoacrylate | 71-91% | researchgate.net |

This compound can exist as a mixture of (E) and (Z) isomers. sigmaaldrich.com The stereochemical outcome of the synthesis is often crucial for subsequent applications. Several strategies have been developed to control the stereoselectivity of the formation of β-aminoacrylates.

The reaction of amines with methyl propiolate can lead to mixtures of (E) and (Z) isomers, with the ratio being influenced by the nature of the amine. For example, the reaction with benzylamine can yield a mixture of trans- and cis-isomers. researchgate.net Theoretical investigations suggest that the cis-isomer can be thermodynamically more stable in some cases. researchgate.net

More targeted approaches for stereoselective synthesis have been reported. A metal-free method for the synthesis of (E)- and (Z)-N-monosubstituted β-aminoacrylates involves the acid- or base-promoted condensation of carbamates with β-alkoxyacrylates. organic-chemistry.org The stereoselectivity can be controlled by the choice of catalyst and solvent. Base-promoted reactions tend to be (E)-selective, while acid catalysis can yield either the (E) or (Z) isomer depending on the solvent. organic-chemistry.org The formation of enamines, in general, can be challenging to control in terms of double bond geometry, especially for trisubstituted enamines. nih.govmasterorganicchemistry.com However, carboamination of alkynes has emerged as a promising method for controlling the E/Z geometry of the resulting enamine. nih.gov

Table 3: Methods for Stereoselective Synthesis of β-Aminoacrylate Isomers

| Method | Reactants | Catalyst/Conditions | Isomer Selectivity | Reference |

| Condensation | Carbamates, β-alkoxyacrylates | Base-promoted | (E)-selective | organic-chemistry.org |

| Condensation | Carbamates, β-alkoxyacrylates | Acid-catalyzed, aqueous solvent | (E)-selective | organic-chemistry.org |

| Condensation | Carbamates, β-alkoxyacrylates | Acid-catalyzed, nonpolar solvent | (Z)-selective | organic-chemistry.org |

| Michael Addition | Benzylamine, Methyl propiolate | - | Mixture of (E) and (Z) | researchgate.net |

Catalytic Esterification of 3-Aminoacrylic Acid and Analogues [1, 13]

Post-Synthetic Functionalization of this compound

The unique structural features of this compound, possessing a nucleophilic amino group, an electrophilic ester moiety, and an activated carbon-carbon double bond, make it a versatile platform for a variety of post-synthetic functionalization reactions. These transformations allow for the introduction of diverse chemical functionalities, leading to a wide array of derivatives with potential applications in pharmaceuticals, materials science, and organic synthesis.

The primary amino group in this compound is a key site for derivatization, readily undergoing acylation, alkylation, and protection reactions.

Acylation: The amino group can be easily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction leads to the formation of N-acyl derivatives, which are important intermediates in the synthesis of various heterocyclic compounds and peptidomimetics. The acylation can be performed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, modifying the steric and electronic properties of the molecule. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred. This two-step process involves the initial formation of an imine or enamine intermediate, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.

Protection: In multi-step syntheses, it is often necessary to protect the amino group to prevent its interference with subsequent reactions. A variety of standard amine protecting groups can be employed. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced by reacting this compound with the corresponding chloroformate or anhydride.

Below is a table summarizing common derivatization reactions of the amino group:

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyl-methyl 3-aminoacrylate |

| Alkylation | Benzaldehyde, then NaBH₄ | N-benzyl-methyl 3-aminoacrylate |

| Protection | Di-tert-butyl dicarbonate | N-Boc-methyl 3-aminoacrylate |

The methyl ester group of this compound can be transformed into other functional groups, primarily through transesterification and amidation reactions.

Transesterification: This process involves the exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol. Transesterification is typically catalyzed by an acid or a base. The reaction is reversible, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol byproduct from the reaction mixture. This method allows for the synthesis of a variety of 3-aminoacrylate esters with different properties.

Amidation: The ester group can be converted into an amide by reaction with a primary or secondary amine. This reaction is generally slower than transesterification and may require heating or the use of coupling agents to proceed efficiently. The resulting 3-aminoacrylamides are valuable building blocks in medicinal chemistry and materials science. The reactivity of the amine nucleophile plays a significant role in the reaction outcome.

The following table provides an overview of transformations involving the ester functionality:

| Reaction Type | Reagent Example | Product Type |

| Transesterification | Ethanol (B145695), H⁺ or OR⁻ catalyst | Ethyl 3-aminoacrylate |

| Amidation | Aniline (B41778) | N-phenyl-3-aminoacrylamide |

The carbon-carbon double bond in this compound is activated by the electron-withdrawing ester group, making it susceptible to nucleophilic attack. This reactivity is central to a number of important transformations.

Michael Addition: The activated olefinic system readily undergoes Michael or conjugate addition reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the double bond. The aza-Michael addition, involving the addition of an amine, is a particularly useful reaction for the synthesis of β-amino acid derivatives. nih.govresearchgate.netresearchgate.netwikipedia.org The reaction can often be carried out under mild, catalyst-free conditions, although bases or other catalysts can be used to promote the reaction. upc.edu The intramolecular version of this reaction can be used to construct heterocyclic rings.

Cycloaddition Reactions: The "push-pull" nature of the molecule, with an electron-donating amino group and an electron-withdrawing ester group, enhances its reactivity in cycloaddition reactions. this compound can participate as a dienophile in Diels-Alder reactions with various dienes to form substituted cyclohexene (B86901) derivatives. It can also undergo [2+2] cycloadditions with electron-rich or electron-poor alkenes and alkynes, providing access to cyclobutane (B1203170) and cyclobutene (B1205218) structures.

The table below summarizes selective reactions at the olefinic system:

| Reaction Type | Reagent Example | Product Type |

| Michael Addition | Benzylamine | Methyl 3-(benzylamino)propanoate |

| Diels-Alder Cycloaddition | Butadiene | Methyl 4-aminocyclohex-1-enecarboxylate |

Mechanistic Organic Chemistry and Reactivity of Methyl 3 Aminoacrylate

Fundamental Reaction Pathways of Methyl 3-aminoacrylate

The reactivity of this compound is dominated by the interplay of its functional groups. The β-amino group enhances the nucleophilicity of the double bond, making it susceptible to a range of reactions. Key reaction pathways include nucleophilic additions to the electron-deficient β-carbon and participation in cycloaddition reactions. pharm.or.jp

The polarized nature of the double bond in this compound makes the β-carbon electrophilic and thus a prime target for nucleophilic attack. aip.org This reactivity is fundamental to many of its synthetic applications.

A significant application of this pathway is the synthesis of β-amino acids and their derivatives. nih.gov For instance, the Michael addition of amines to α,β-unsaturated esters like methyl acrylate (B77674) is a well-established method. nih.gov Research has shown that these reactions can be significantly enhanced using microwave irradiation, which leads to shorter reaction times, higher yields, and improved product purity. nih.gov The addition of benzylamine (B48309) to methyl acrylate, for example, proceeds efficiently under these conditions to yield methyl 3-(benzylamino)propanoate. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Benzylamine | Methyl crotonate | Microwave, Methanol (B129727), 3 hr | (±)-Methyl 3-(benzylamino)butanoate | 83-98% | nih.gov |

| Benzylamine | Methyl methacrylate (B99206) | Microwave, Methanol, 3 hr | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate | 97% | nih.gov |

| Benzylamine | Methyl acrylate | Microwave, Methanol, 115 °C, 3 hr | Methyl 3-(benzylamino)propanoate | - | nih.gov |

This table illustrates the Michael addition of an amine to various acrylate esters, a reaction type analogous to those involving this compound itself as a substrate for further additions.

The regioselectivity of nucleophilic additions to activated olefins can sometimes be reversed, leading to an "anti-Michael" addition at the α-carbon. researchgate.net This typically requires strongly electron-withdrawing groups at the β-position. researchgate.net

The aza-Wittig reaction is a powerful method for the formation of imines, which can then be used in subsequent transformations. commonorganicchemistry.com This reaction involves an iminophosphorane reacting with a carbonyl compound. commonorganicchemistry.com While direct examples involving this compound are less common in the provided context, related ethyl 3-aminoacrylate derivatives are utilized in tandem reactions that begin with an aza-Wittig step. smolecule.comscirp.org For example, ethyl (Z)-3-(heteroaryl/aryl)-2-((triphenyl-λ5-phosphaneylidene) amino) acrylates can be reacted with aldehydes in a sequence initiated by an aza-Wittig reaction to form complex heterocyclic structures like indolizines. scirp.orgscirp.org This strategy showcases the utility of the aminoacrylate scaffold in complex molecule synthesis, where the amino group is first converted into an iminophosphorane for subsequent aza-Wittig coupling. scirp.org

The electron-rich double bond of this compound, a result of the "push-pull" effect, allows it to participate as the 2π-component in various cycloaddition reactions. pharm.or.jp It can act as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions.

In [3+2] annulation (or cycloaddition) reactions, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. This compound and its derivatives serve as effective dipolarophiles in these reactions. researchgate.net For example, phosphine-catalyzed [3+2] annulation of 2-aminoacrylates with allenoates provides an efficient route to synthesize 3-pyrrolines that contain an amino quaternary stereocenter. rsc.orgrsc.org This reaction proceeds in good to excellent yields and is scalable. rsc.org

Another example is the use of β-enamino carbonyl compounds, derived from the reduction of α-cyanoacetates, in the synthesis of various heterocycles. researchgate.net Furthermore, the reaction of azomethine ylides with dipolarophiles like acrylates is a key strategy for constructing polysubstituted pyrrolidines. ua.es The electronic nature of the acrylate influences the reaction's efficiency and stereochemical outcome. ua.es

| Dipolarophile | 1,3-Dipole Source | Catalyst/Conditions | Product Type | Reference |

| 2-Aminoacrylates | Allenoates | Phosphine (B1218219) | 3-Pyrrolines | rsc.org |

| Nitroalkenes | Imino esters (Azomethine ylide precursor) | Copper(I) complexes | Polysubstituted Pyrrolidines | ua.es |

This table summarizes examples of [3+2] annulation reactions where acrylate derivatives act as dipolarophiles.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mnstate.edu Acrylates are classic dienophiles, and the presence of the α-amino group in related compounds has been studied in this context. researchgate.netscholarlypublishingcollective.org While this compound itself is an electron-rich dienophile, α-aminoacrylates (with the amino group at the α-position) have been used in intermolecular Diels-Alder reactions with cyclic dienes, yielding stereoisomeric mixtures of endo and exo products. researchgate.netscholarlypublishingcollective.org Computational studies on these reactions help to understand the basis for the observed selectivities. researchgate.net The reactivity of the dienophile is influenced by its substituents; for example, an α-methyl group on dienophiles like methyl methacrylate can lead to excellent exo-selectivity in reactions with cyclopentadiene. nih.gov

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. numberanalytics.com this compound can participate in these reactions, leading to the formation of six-membered heterocyclic rings. thieme.de For example, reactions of sec-aminoacrylates (derived from primary amines and methyl propiolate) with dienophiles like methyl propiolate can lead to α-pyridones through a heterocyclic annelation process. pharm.or.jp In inverse-electron-demand hetero-Diels-Alder reactions, an electron-rich dienophile reacts with an electron-poor diene. nih.gov The electron-rich nature of this compound makes it a suitable candidate for such reactions.

| Diene | Dienophile | Product Type | Key Finding | Reference |

| Cyclopentadiene | Methyl 2-(methyl(phenyl)carbamoyl)acrylate (an α-aminoacrylate) | Heat (80°C) | Mixture of endo/exo cycloadducts | scholarlypublishingcollective.org |

| 2,5-Dimethylfuran | N-p-tolyl-maleimide | Heat (80°C) | Exo Diels-Alder adduct | nih.gov |

| 1-Oxa-1,3-butadienes | Enol ethers | Heat | Dihydropyrans | nih.gov |

This table presents examples of Diels-Alder and hetero-Diels-Alder reactions, illustrating the role of acrylates and related compounds as dienophiles.

Condensation and Annulation Reactions

This compound serves as a versatile building block in various condensation and annulation reactions to construct complex molecular architectures, particularly heterocyclic compounds. Its "push-pull" electronic nature, with the electron-donating amino group and the electron-withdrawing methoxycarbonyl group, makes it a reactive synthon. pharm.or.jp

One notable application is in the synthesis of α-pyridones. The magnesium amides derived from secondary aminoacrylates, including derivatives of this compound, undergo an efficient heterocyclic annulation reaction with methyl propiolate. pharm.or.jp The proposed mechanism involves an initial condensation of the magnesium amide with methyl propiolate, generating an intermediate which then undergoes intramolecular ring closure with the elimination of a methoxy (B1213986) group to form the α-pyridone ring system. pharm.or.jp

Furthermore, this compound is utilized in the synthesis of 3-substituted pyrimidin-4-ones. This process involves the condensation of β-aminoacrylates with dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization with primary amines. acs.org The β-aminoacrylates required for this synthesis can be prepared from readily available nitriles through a decarboxylative Blaise–Reformatsky reaction. acs.org

Recent studies have also demonstrated the use of ethyl 3-aminoacrylate, a close analog, in spiro annulation reactions catalyzed by Lewis acids like bismuth(III) triflate, leading to the formation of complex spirocyclic structures with high yields.

Table 1: Examples of Condensation and Annulation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| Magnesium amide of a secondary aminoacrylate | Methyl propiolate | Ethylmagnesium bromide | α-Pyridone | pharm.or.jp |

| This compound | Dimethylformamide dimethylacetal, then primary amine | ZnCl₂ (for precursor synthesis) | 3-Substituted pyrimidin-4-one | acs.org |

| Ethyl 3-aminoacrylate | Not specified | Bismuth(III) triflate | Spirocyclic compounds |

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound extends to oxidation and reduction reactions, targeting its distinct functional groups.

Oxidation: The amino group of this compound can be oxidized to form nitro derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide. The specific conditions for these reactions are crucial to control the extent of oxidation and avoid unwanted side reactions.

Reduction: The ester group of this compound can be reduced to the corresponding alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). Additionally, the carbon-carbon double bond can be hydrogenated to yield saturated derivatives, a reaction commonly catalyzed by palladium on carbon.

Table 2: Oxidation and Reduction Reactions of this compound and its Analogs

| Reaction Type | Functional Group Targeted | Reagent(s) | Product | Ref. |

| Oxidation | Amino group | Potassium permanganate, Hydrogen peroxide | Nitro derivative | |

| Reduction | Ester group | Lithium aluminum hydride, Sodium borohydride | Alcohol | |

| Reduction (Hydrogenation) | C=C double bond | Palladium on carbon | Saturated derivative |

Substitution Reactions Involving the Amino Group

The amino group of this compound is nucleophilic and readily participates in substitution reactions. This reactivity allows for the introduction of various substituents, leading to a diverse range of N-substituted β-aminoacrylates. These derivatives are valuable intermediates in organic synthesis. academie-sciences.fr

A straightforward method for achieving N-substitution is the direct condensation of β-dicarbonyl compounds with primary amines. academie-sciences.fr This reaction can be catalyzed by Lewis acids, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), which has been shown to be an inexpensive and non-toxic catalyst for this transformation, providing good to excellent yields under mild conditions. academie-sciences.fr The reaction proceeds cleanly, often without the need for a solvent, and the product can be isolated by direct column chromatography. academie-sciences.fr

The resulting N-substituted aminoacrylates can be further utilized in various synthetic applications. For instance, they can be key intermediates in the synthesis of quinoline (B57606) derivatives and other heterocyclic systems.

Kinetic and Spectroscopic Elucidation of Reaction Mechanisms

In-situ Spectroscopic Monitoring of Reaction Progression

The progress of reactions involving this compound and its derivatives can be effectively monitored in-situ using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For instance, in the synthesis of 3-substituted pyrimidin-4-ones, UPLC-MS monitoring of the reaction mixture indicated the complete consumption of the formamidine (B1211174) intermediate, but the reaction stalled at a ring-opened intermediate stage under certain conditions. acs.org

In studies of the cleavage of β-aminoacrylate bonds, ¹H NMR spectroscopy has been used to monitor the disappearance of the enaminone protons and the emergence of signals corresponding to the released amine and other degradation products over time. csic.es This allows for the determination of reaction kinetics under different pH and temperature conditions. csic.es Stopped-flow spectroscopy has also been employed to detect transient intermediates, such as the aminoacrylate species in enzyme-catalyzed reactions, by observing changes in the electronic absorption spectrum. pnas.org

Isotopic Labeling Studies for Rate-Limiting Step Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, including the identification of rate-limiting steps. In the context of reactions involving β-aminoacrylates, isotopic labeling has been used to differentiate between possible mechanistic pathways. For example, in the formation of 3-substituted pyrimidin-4-ones, ¹⁵N labeling experiments demonstrated that the nitrogen at the 3-position originates from the amine coupling partner. acs.org However, this result alone was not sufficient to distinguish between two plausible mechanisms. acs.org

While direct isotopic labeling studies specifically on this compound for rate-limiting step determination are not extensively reported in the provided results, the principles of such studies are well-established. By introducing a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H) at a specific position in the molecule and measuring the kinetic isotope effect (KIE), researchers can infer which bond-breaking or bond-forming step is the slowest in the reaction sequence. researchgate.net Transient-state kinetic isotope effects (tKIEs) can be particularly informative, as the KIE measured at the beginning of a reaction can reveal the intrinsic KIEs of the initial steps. researchgate.net

Investigation of Transient Intermediates

The detection and characterization of transient intermediates are crucial for understanding the detailed mechanism of a reaction. In reactions involving aminoacrylates, several intermediates have been proposed and, in some cases, observed.

In the context of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, the α-aminoacrylate intermediate is a key species in the reaction mechanism. acs.orgosti.gov While it had been predicted, direct spectroscopic observation was challenging. However, stopped-flow kinetic experiments have provided evidence for its formation. acs.org Crystal structures of enzymes complexed with substrates or inhibitors have also revealed snapshots of various intermediates, including the aminoacrylate complex. osti.gov

In the synthesis of 3-substituted pyrimidin-4-ones, a ring-opened intermediate has been identified through UPLC-MS monitoring and fully characterized in-situ by NMR spectroscopy. acs.org Similarly, in mechanochemical reactions, the formation of reactive intermediates has been suggested by in-situ monitoring, and in some cases, these intermediates have been isolated and characterized. beilstein-journals.org For example, in the thiocarbamoylation of anilines, an aryl-N-thiocarbamoylbenzotriazole intermediate was trapped and identified. beilstein-journals.org

Solvent Effects and Catalytic Influence on Reaction Pathways

The reactivity of this compound is profoundly influenced by the surrounding chemical environment, specifically the choice of solvent and the presence of catalysts. These factors can dictate the rate, yield, and stereochemical outcome of a reaction by altering the energy of transition states and intermediates.

Solvent Effects

The solvent in which a reaction is conducted can significantly alter the reaction pathway and kinetics. Properties such as polarity, dielectric constant, and the ability to form hydrogen bonds play crucial roles in stabilizing or destabilizing reactants, transition states, and products. chemrxiv.org For reactions involving acrylate derivatives, solvent choice is critical for controlling selectivity and reaction rates. chemrxiv.org

Theoretical studies, such as those using Density Functional Theory (DFT) with continuum solvation models, have shown that for the addition of radicals to methyl acrylate, the reaction rate in various solvents correlates with the solvent's dipole moment. chemrxiv.org In the case of radical additions to methyl aminoacrylate, solvation has been found to increase the energy barrier for electrophilic radicals and decrease it for nucleophilic radicals. chemrxiv.org

The endo/exo selectivity in cycloaddition reactions, for instance, is related to the difference in the free energies of the solvated transition states. chemrxiv.org Polar, protic solvents like methanol can stabilize polar products and transition states through hydrogen bonding, which can be more effective than in less polar solvents like n-hexane, thereby favoring certain pathways. chemrxiv.org In some cycloaddition reactions, the activation free-energy barrier can be significantly higher in methanol compared to water, a difference attributed to the superior hydrogen-bonding capability of water, which better stabilizes the transition state. chemrxiv.org The polarity of the solvent is also a key factor in controlling stereoselectivity in the synthesis of aminoacrylate derivatives, with different Z/E isomer ratios being observed when switching between solvents like ethanol (B145695) and dimethylformamide (DMF).

Interactive Data Table: Solvent Influence on Aminoacrylate Reactions

Below is a summary of observed solvent effects on reactions involving aminoacrylates and related compounds.

| Reaction Type | Solvent System | Observation | Reference |

| Spiro Annulation | Acetonitrile (CH3CN) | High yield of intermediate A. | rsc.org |

| Spiro Annulation | CH3CN-1,4-dioxane | Identified as the most suitable solvent medium for the one-pot synthesis of spiro[pyrrole-3,2'-quinazoline]-4-carboxylate. | rsc.org |

| Chan-Lam N-arylation | Dimethylformamide (DMF) | Effective for the initial N-arylation step in indole (B1671886) synthesis. | rsc.org |

| Intramolecular CDC | DMF/DMSO (2:1) | Optimal mixed solvent system for the subsequent intramolecular oxidative cross-dehydrogenative coupling. | rsc.org |

| Radical Addition | Various Solvents | Reaction rates correlate with the solvent's dipole moment; barriers increase with solvation for electrophilic radicals and decrease for nucleophilic radicals. | chemrxiv.org |

| Condensation | Ethanol vs. DMF | Solvent choice significantly impacts Z/E isomer ratios, thus controlling stereoselectivity. |

Catalytic Influence

Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed in the process. creative-enzymes.com For this compound, a variety of catalytic systems, including acid, base, and metal catalysts, are employed to enhance its reactivity and guide reaction outcomes.

Acid-Base Catalysis

Acid and base catalysis are fundamental in many reactions involving this compound. lookchem.com

Acid Catalysis : In the presence of an acid, the carbonyl oxygen of the ester group can be protonated. This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This principle is commonly applied in the esterification of 3-aminoacrylic acid to produce this compound, where strong acids like sulfuric acid are used.

Base Catalysis : A base can deprotonate the amino group, increasing its nucleophilicity. The resulting anionic species is a more potent nucleophile for subsequent reactions.

Metal Catalysis

Transition metal catalysis provides powerful and versatile methods for forming new bonds and constructing complex molecular architectures from aminoacrylate substrates. researchgate.net

Lewis Acid Catalysis : Lewis acids are frequently used to activate substrates and control reaction pathways. In the synthesis of spiro[pyrrole-3,2′-quinazoline] carboxylates from (Z)-3-amino-acrylates, various Lewis acids have been screened. Bismuth(III) triflate (Bi(OTf)₃) was identified as the most effective catalyst, providing the desired product in high yield (90%). rsc.org Other Lewis acids such as indium triflate (In(OTf)₃), copper triflate (Cu(OTf)₂), and zinc chloride (ZnCl₂) also catalyzed the reaction, albeit with slightly lower yields. rsc.org

Transition Metal-Catalyzed Cross-Coupling : Copper and palladium complexes are notably effective in catalyzing C-N and C-C bond-forming reactions. One-pot syntheses of indole-3-carboxylic esters have been developed using a copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction. rsc.orgresearchgate.net The process begins with the reaction of an arylboronic acid with a (Z)-3-aminoacrylate in the presence of a copper(II) acetate (B1210297) catalyst, a phosphine ligand, and additives in DMF. rsc.org This is followed by an intramolecular CDC reaction in a DMF/DMSO solvent mixture to yield the final indole product. rsc.org

Biocatalysis and Photocatalysis

Emerging catalytic strategies are expanding the synthetic utility of aminoacrylates.

Biocatalysis : Enzymes like lipases offer an environmentally friendly alternative for synthesis. For example, immobilized Candida antarctica Lipase B (CALB) has been used for the biocatalytic synthesis of this compound from 3-aminoacrylic acid and methyl acetate in a solvent-free system.

Photocatalysis : In synergistic photobiocatalytic systems, an aminoacrylate intermediate can undergo novel bond-forming reactions. For instance, an aminoacrylate intermediate formed from serine and a tryptophan synthase B subunit (TrpB) variant can participate in C-C bond formation with photocatalytically generated carbon radicals. nih.gov

Interactive Data Table: Catalytic Systems for Aminoacrylate Reactions

The table below details various catalysts and their applications in reactions involving aminoacrylate derivatives.

| Catalyst System | Ligand/Additive | Solvent | Reaction Type | Outcome | Reference |

| Bi(OTf)₃ (10 mol%) | - | CH₃CN-1,4-dioxane | Spiro Annulation | 90% yield of spiro[pyrrole-3,2'-quinazoline]-4-carboxylate. | rsc.org |

| In(OTf)₃ | - | CH₃CN-1,4-dioxane | Spiro Annulation | 82% yield. | rsc.org |

| Cu(OTf)₂ | - | CH₃CN-1,4-dioxane | Spiro Annulation | 78% yield. | rsc.org |

| Cu(OAc)₂ (20 mol%) | tBu₃P·HBF₄ / Myristic Acid | DMF, then DMF/DMSO | Chan-Lam N-arylation / CDC | One-pot synthesis of multi-substituted indoles. | rsc.org |

| Candida antarctica Lipase B (CALB) | - | Solvent-free | Enzymatic Esterification | 60% conversion after 24 hours. | |

| Sulfuric Acid (H₂SO₄) | - | Methanol | Esterification | Synthesis of this compound. |

Applications of Methyl 3 Aminoacrylate in Complex Molecule Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The unique reactivity of methyl 3-aminoacrylate makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. smolecule.com These scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

This compound is a key intermediate in the synthesis of various pyrrole-based structures. For instance, it participates in multi-component reactions to form functionalized pyrrole (B145914) derivatives. A notable example involves the three-component reaction of amines, alkyl propiolates (which form this compound in situ), and ninhydrin (B49086). thieme-connect.comtubitak.gov.tr This reaction proceeds through the initial formation of a β-aminoacrylate intermediate, which then undergoes nucleophilic addition and substitution with ninhydrin to yield tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole derivatives. tubitak.gov.trthieme-connect.de The reaction mechanism has been shown to involve the formation of an enamine intermediate from the amine and propiolate, which subsequently attacks the ninhydrin. tubitak.gov.tr

In the realm of indole (B1671886) synthesis, this compound derivatives are utilized in copper-catalyzed reactions to produce substituted indoles. Specifically, (Z)-3-aryl-3-aminoacrylates can be reacted with aryl boronic acids in the presence of a copper(II) acetate (B1210297) catalyst and an oxidant like potassium permanganate (B83412) to yield methyl 2-aryl-1H-indole-3-carboxylates. rsc.org This one-pot synthesis involves a sequence of Chan-Lam C-N coupling and cross-dehydrogenative coupling reactions. rsc.org Furthermore, methyl (E)-3-aminoacrylates have been employed in the synthesis of indole-purine conjugates through a process involving triazole ring-opening and subsequent cyclization. mdpi.com

While direct synthesis of pyrrolidine (B122466) from this compound is less commonly detailed, its derivatives are instrumental in constructing more complex systems containing the pyrrolidine ring, such as spiro[pyrrole-3,2′-quinazoline]carboxylates. rsc.org

| Heterocyclic System | Synthetic Approach | Key Reagents | Resulting Product | Reference |

|---|---|---|---|---|

| Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles | Three-component reaction | Amines, Alkyl propiolates, Ninhydrin | Substituted tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole carboxylates | thieme-connect.comtubitak.gov.tr |

| Indoles | Copper-catalyzed one-pot reaction | (Z)-3-Aryl-3-aminoacrylates, Aryl boronic acids, Cu(OAc)₂, KMnO₄ | Methyl 2-aryl-1H-indole-3-carboxylates | rsc.org |

| Indole-Purine Conjugates | Triazole ring-opening and cyclization | Methyl (E)-3-aminoacrylates, Triazolyl purines, I₂/K₂CO₃ | Purine-indole-carbazole conjugates | mdpi.com |

This compound and its derivatives are valuable synthons for constructing pyridine (B92270) and pyrimidine (B1678525) rings. One of the classical methods for pyridine synthesis involves the reaction of a 1,3-dicarbonyl compound with a 3-amino acrylate (B77674) to yield unsymmetrically substituted pyridines. pharmaguideline.comsemanticscholar.orgyoutube.com This approach is noted for its versatility in creating substituted pyridines from relatively simple precursors. semanticscholar.org Additionally, 3-aminoacrylates can be coupled with rongalite (sodium hydroxymethanesulfinate), which acts as a formaldehyde (B43269) equivalent, to produce symmetrically substituted pyridines. mdpi.com

In the synthesis of α-pyridones, magnesium amides derived from secondary aminoacrylates react with methyl propiolate in an efficient heterocyclic annelation reaction. pharm.or.jp This process involves the initial condensation of the magnesium amide with methyl propiolate, followed by intramolecular cyclization and demethoxylation to form the α-pyridone ring. pharm.or.jpresearchgate.net

The synthesis of 4-hydroxyquinolines, an important class of heterocyclic compounds, can be achieved using 3-aminoacrylic acid esters as intermediates. google.comgoogle.com The general strategy involves the reaction of an aniline (B41778) with an appropriate carbonyl compound to form an enamine, which then cyclizes at high temperatures to afford the 4-hydroxyquinoline (B1666331) core. nih.gov Specifically, aminoacrylic esters, formed from the reaction of orthoformates and amines, cyclize upon heating to yield quinoline (B57606) derivatives.

For pyrimidine synthesis, 4-hydroxypyrimidines can be prepared by reacting a β-ketoester with an amidine, although this method can have limitations depending on the amidine used. google.com A more versatile approach involves the reaction of methyl 3-aminocrotonate (a derivative of this compound) with formamide (B127407) in the presence of a base like sodium butoxide to yield substituted 4-hydroxypyrimidines. google.com

| Heterocyclic System | Synthetic Approach | Key Reagents/Intermediates | Resulting Product | Reference |

|---|---|---|---|---|

| Substituted Pyridines | Reaction with 1,3-dicarbonyl compounds | This compound, 1,3-dicarbonyl compound | Unsymmetrically substituted pyridines | pharmaguideline.comsemanticscholar.orgyoutube.com |

| α-Pyridones | Heterocyclic annelation | Magnesium amides of sec-aminoacrylates, Methyl propiolate | Substituted α-pyridones | pharm.or.jpresearchgate.net |

| 4-Hydroxyquinolines | Cyclization of aminoacrylic esters | This compound derivatives | 4-Hydroxyquinoline derivatives | google.comgoogle.com |

| 4-Hydroxypyrimidines | Reaction with formamide | Methyl 3-aminocrotonate, Formamide, Sodium butoxide | Substituted 4-hydroxypyrimidines | google.com |

While the direct use of this compound in aziridine (B145994) synthesis is not extensively documented in the provided context, its structural motif is related to precursors used in aziridine chemistry. For instance, 2H-azirines can react with amines in an addition-ring opening mechanism to generate derivatives similar in structure to aminoacrylates.

In contrast, the synthesis of azetidine (B1206935) derivatives can be achieved through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate, a related α,β-unsaturated ester. nih.govmdpi.com This reaction provides a straightforward route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.com The synthesis of azetidines is significant as they are important structural units in many biologically active compounds. magtech.com.cnthe-innovation.org General methods for azetidine synthesis often involve intramolecular cyclizations or cycloaddition reactions. magtech.com.cnorganic-chemistry.org

This compound derivatives are instrumental in the synthesis of complex spiro-heterocyclic systems. A notable application is the one-pot domino reaction of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides. rsc.org This reaction, catalyzed by a Lewis acid such as bismuth(III) triflate, leads to the construction of novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives in good yields. rsc.orgresearchgate.net The process involves the initial cyclization of the aminoacrylate to form a 1H-pyrrole-2,3-dione, which then undergoes spiro annulation with the 2-amino-N-arylbenzamide. rsc.org This methodology provides a novel route to hybrid molecules containing both pyrrole and dihydroquinazolinone moieties. rsc.orgresearchgate.net

Utilization in Natural Product Synthesis and Analogues

The structural features of this compound make it a valuable component in the synthesis of natural products and their analogues. Its ability to introduce a β-amino acid moiety is particularly significant.

The aminoacrylate moiety serves as a precursor to β-amino acids, which are components of various natural products and are used to create peptide-based pharmaceutical compounds. researchgate.net The incorporation of β-amino acids can enhance the pharmacological properties of molecules. While direct incorporation of the entire this compound molecule is not always the case, the structural motif is key. For example, the synthesis of natural product-like combinatorial macrocyclic peptide libraries has been achieved by incorporating β-homo-amino acids, which can be derived from precursors related to aminoacrylates. nih.gov The introduction of amino acid moieties into natural product backbones, such as coumarins and flavonoids, is a known strategy to improve their biological activity and solubility. frontiersin.org Although the direct use of this compound in these specific examples is not stated, its role as a key building block for β-amino acids underscores its importance in the synthesis of natural product analogues with potentially improved therapeutic properties.

Synthesis of β-Amino Acids and Their Derivatives

β-Amino acids are crucial components of various biologically active molecules and are foundational units for the construction of β-peptides, which can form stable secondary structures. hilarispublisher.com The enantioselective synthesis of β-amino acids is of significant interest, and this compound and its derivatives are pivotal starting materials in several synthetic strategies. hilarispublisher.comresearchgate.net

One of the primary methods to convert this compound derivatives into β-amino acids is through asymmetric hydrogenation. hilarispublisher.com This process typically involves the hydrogenation of an N-acylated derivative of this compound, which is a β-enamino ester. The success of this transformation hinges on the use of chiral catalysts to induce high enantioselectivity. hilarispublisher.com For instance, ruthenium (Ru) and rhodium (Rh) complexes with chiral phosphine (B1218219) ligands have been effectively employed for the hydrogenation of (Z)-enamines, achieving high yields and enantiomeric excess. hilarispublisher.com

Another significant route is the conjugate addition of nucleophiles to the acrylate system. While this compound itself can be challenging, its derivatives are often used. For example, conjugate addition of organometallic reagents or other nucleophiles to related β-substituted acrylates, followed by functional group manipulations, can lead to the desired β-amino acid derivatives. hilarispublisher.com Methodologies like the enantioselective rhodium-catalyzed conjugate addition of aryl boronic acids to β-acrylates, followed by an enolate protonation, represent a powerful strategy for producing β²-amino acids. hilarispublisher.com

| Method | Substrate Type | Catalyst/Reagent Example | Key Feature | Reference |

| Asymmetric Hydrogenation | N-acyl-β-(amino) acrylates | Ru(O₂CCH₃)₂ with chiral phosphine ligands | Direct reduction of the C=C double bond with high enantioselectivity. | hilarispublisher.com |

| Conjugate Addition | 2-Aryl Acrylates | Dialkylzinc reagents with phosphoramidite (B1245037) ligands | Formation of a new C-C bond at the β-position. | hilarispublisher.com |

| Conjugate Addition-Protonation | β-Acrylates | Rh(acac)(ethylene)₂ with difluorophos | Enantioselective addition of aryl boronic acids. | hilarispublisher.com |

| Arndt–Eistert Homologation | α-Amino Acids | Diazomethane | A classic, though often hazardous, method for chain extension to form β-amino acids from α-amino acids. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

These synthetic routes highlight the importance of β-aminoacrylate scaffolds as precursors to valuable chiral building blocks essential for drug development and molecular recognition studies. hilarispublisher.com

Role in the Construction of Functional Organic Materials (Focus on Synthetic Pathways)

The reactivity of this compound makes it an important monomer and structural unit in the field of materials science. It is employed in the synthesis of a range of polymers, from simple linear chains to complex, highly branched architectures, which have applications as coatings, adhesives, and advanced functional materials. google.com

Monomer for Polymer and Resin Synthesis

This compound can be polymerized through several mechanisms. Its acrylate functionality allows it to participate in free-radical polymerization, similar to other acrylate monomers like methyl methacrylate (B99206), to form acrylic resins. google.comnih.gov These polymers are often used in coatings and adhesives. google.com

Furthermore, the presence of both an amine and an acrylate group allows it to be used in step-growth polymerization, specifically through Michael addition reactions. In this process, the primary amine of one monomer can add across the activated double bond of another, leading to the formation of poly(β-amino ester)s. researchgate.net This reaction is highly efficient and can be performed under mild conditions. By reacting difunctional acrylates with bireactive amines (compounds with one primary amine or two secondary amines), alternating linear copolymers can be synthesized, avoiding the gelation that can occur with tri- or higher-functional acrylates. google.com

| Polymerization Method | Reactants | Resulting Polymer Type | Key Characteristics | Reference |

| Michael Addition | Diacrylate Monomers + Bireactive Amines | Poly(β-amino ester)s (PBAEs) | Forms linear copolymers; avoids gelation. | google.comresearchgate.net |

| Free-Radical Polymerization | Acrylate Monomers (e.g., this compound) | Acrylic Resins | Produces polymers for coatings and adhesives. | google.comnih.gov |

| Reaction with Polyisocyanates | Hydroxyl-functional Amino-acrylates + Polyisocyanates | Polyurethane-acrylates | Combines urethane (B1682113) and acrylate properties for coatings. | google.com |

Building Blocks for Advanced Polymeric Architectures (e.g., Hyperbranched Polymers, Hydrogels)

The unique structure of this compound and its derivatives is particularly suited for creating complex, non-linear polymer architectures.

Hyperbranched Polymers: Hyperbranched polymers are highly branched, three-dimensional macromolecules that offer unique properties such as low viscosity and high solubility. nih.govscielo.org Monomers with an ABx structure (where x ≥ 2) are ideal for their one-pot synthesis. kpi.ua Derivatives of this compound can be designed as AB2 monomers for this purpose. For instance, reacting methyl acrylate with diethanolamine (B148213) produces methyl N,N-dihydroxyethyl-3-aminoacrylate, an AB2 monomer where the amine is the 'A' group and the two hydroxyls are the 'B' groups. patsnap.com This monomer can then undergo polycondensation to form a hyperbranched poly(amine-ester). patsnap.com

Another strategy involves the Michael addition of an AB2 monomer, where 'A' is the Michael acceptor (the acrylate) and 'B2' is a primary amine. kpi.ua This step-growth polymerization leads to hyperbranched poly(amidoamine)s with a high degree of branching. kpi.uadur.ac.uk

| Synthetic Approach | Monomer Type | Example Monomers | Resulting Architecture | Reference |

| Step-Growth Polycondensation | AB₂ (amine-diol) | Methyl N,N-dihydroxyethyl-3-aminoacrylate + Pentaerythritol (core) | Hyperbranched Poly(amine-ester) | patsnap.com |

| Michael Addition Polymerization | AB₂ (acrylate-amine) | Aminoacrylate hydrochloride monomers | Hyperbranched Poly(amidoamine) | kpi.ua |

| A₂ + B₄ Methodology | A₂ + B₄ | Diacrylate + Tetra-amine | Hyperbranched Poly(ester amine)s or Poly(amido amine)s | dur.ac.uk |

Hydrogels: Hydrogels are cross-linked polymer networks that can absorb large amounts of water. This compound chemistry is instrumental in forming degradable hydrogels. A key synthetic pathway is the "amino-yne" click reaction, where multifunctional amines react with polymers containing activated alkyne groups (propiolates) to form β-aminoacrylate cross-links. acs.orgcsic.es For example, reacting a PEG-tetra-alkynoate with a multifunctional amine results in a cross-linked hydrogel network. acs.org

A significant feature of these β-aminoacrylate cross-links is their susceptibility to cleavage under acidic conditions (pH < 5.5) or even slowly under physiological conditions, allowing for the design of degradable materials for applications like drug delivery or wound dressings. acs.orgcsic.es The degradation rate can be tuned by modifying the pH, temperature, or the specific amine used as the cross-linker. csic.es This controlled degradation is a highly sought-after property in biomedical materials. acs.orguc.pt

Computational and Theoretical Investigations of Methyl 3 Aminoacrylate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be difficult to measure experimentally. For methyl 3-aminoacrylate, these methods have been used to explore its electronic structure, bonding, and reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been effectively applied to study the energetics and mechanisms of reactions involving acrylate (B77674) derivatives.

Studies on related α,β-unsaturated systems, such as α-aminoacrylates in Diels-Alder reactions, have utilized DFT calculations at the B3LYP/6-31+G(d) level of theory to model reaction pathways. scholarlypublishingcollective.org These computational analyses determine the geometries and energies of reactants, transition states (TS), and products. scholarlypublishingcollective.org For example, in the reaction of an α-aminoacrylate with cyclopentadiene, the calculated free energy of activation (ΔG‡) for the endo pathway was found to be lower than that of the exo pathway, correctly predicting the major kinetic product observed experimentally. scholarlypublishingcollective.org Such studies provide crucial information on stereoselectivity and thermodynamic versus kinetic control of reactions. scholarlypublishingcollective.org

The addition of radicals to similar aminoacrylate systems has also been investigated using DFT. researchgate.net Calculations can predict the preferred site of attack and the corresponding activation barriers. For instance, in the gas phase, the methyl radical preferentially adds to the C2 α-carbonyl position of a related acrylate, but solvation effects can alter this preference, leading to very close activation barriers for attack at either C2 or C3. researchgate.net These findings highlight the importance of including environmental effects in theoretical models to accurately predict reaction outcomes.

Table 1: Example of DFT-Calculated Energies for a Diels-Alder Reaction of an α-Aminoacrylate This table presents representative data from a study on a related system to illustrate the outputs of DFT calculations.

| Parameter | endo Pathway (kcal/mol) | exo Pathway (kcal/mol) | Energy Difference (kcal/mol) |

| Activation Free Energy (ΔG‡) | 29.2 | 30.0 | 0.8 |

| Reaction Free Energy (ΔG°) | -28.9 | -28.1 | 0.8 |

| Data derived from a computational study on the Diels-Alder reaction of methyl 2-(methyl(phenyl)carbamoyl)acrylate with cyclopentadiene. scholarlypublishingcollective.org |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energy and symmetry of these frontier orbitals are key to predicting the feasibility and selectivity of a reaction. numberanalytics.comlibretexts.org

In reactions like the Diels-Alder cycloaddition, the interaction between the HOMO of the diene and the LUMO of the dienophile (the α-aminoacrylate) is dominant. scholarlypublishingcollective.orgnumberanalytics.com The energy gap between these orbitals influences the reaction rate, while the orbital coefficients can predict regioselectivity. numberanalytics.com For push-pull alkenes like this compound, the amino group (donor) raises the energy of the HOMO, while the acrylate group (acceptor) lowers the energy of the LUMO, affecting its reactivity as both a nucleophile and an electrophile.

FMO analysis is also crucial in photochemical reactions. A DFT study on the photosensitized dimerization of a related compound, methyl 3-(2-furyl)acrylate, showed that the reaction proceeds through a triplet state. mdpi.com The high regioselectivity observed was explained by the interaction between the lowest singly occupied molecular orbital (LSOMO) of the triplet-state molecule and the HOMO of the ground-state molecule. mdpi.com This analysis correctly identified the biradical intermediate with the lowest energy, which was the precursor to the major product formed. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions by transforming the calculated wave function into localized orbitals. alfa-chemistry.comresearchgate.net A study using NBO analysis on a series of push-pull alkenes, including this compound, investigated the phenomenon of backward π electron delocalization from the electron-accepting group (the ester) to the C=C double bond. alfa-chemistry.com This donation was found to contribute up to 10% of the total π electron stabilization energy in the push-pull system. alfa-chemistry.com The analysis also revealed that this backward donation is more significant in the s-trans conformation compared to the s-cis conformation. alfa-chemistry.com

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atomic interactions, characterize bond types, and identify critical points. nih.govnih.gov A bond critical point (BCP) between two atoms indicates an interaction path. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), reveal the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). nih.gov While specific QTAIM studies on this compound are not widely reported, this method is frequently used to analyze intramolecular hydrogen bonds, which are a key feature of this molecule. researchgate.net

Table 2: NBO Analysis Data for this compound Conformers

| Conformer | Sum of Amino Group Bond Angles | Nitrogen Inversion Barrier (kcal/mol) |

| E s-trans | 356.6° | 0.03 |

| E s-cis | 357.7° | 0.01 |

| Data from a DFT-level NBO analysis. alfa-chemistry.com The deviation from the ideal 360° for a planar nitrogen indicates a slight pyramidalization. |

Conformational Analysis and Isomerization Studies

The flexibility of this compound allows for the existence of various isomers and conformers, the relative stabilities of which are dictated by subtle electronic and steric effects, particularly intramolecular hydrogen bonding.

This compound can exist as two geometric isomers around the C=C double bond: the E (trans) and Z (cis) isomers. sigmaaldrich.com Computational studies on related push-pull systems like methyl-2-cyano-3-aminoacrylate (MCAA) show that the Z isomer, which allows for the formation of an intramolecular hydrogen bond, is the most stable form. researchgate.netresearchgate.net However, in polar solvents, isomerization to the E isomer can occur. researchgate.netresearchgate.net For this compound itself, the Z-isomer is stabilized by a strong intramolecular hydrogen bond. alfa-chemistry.comfu-berlin.de

The most significant factor governing the conformational preference of this compound is a strong intramolecular hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen of the ester group. alfa-chemistry.comfu-berlin.de This interaction is only possible in the Z isomer, forming a stable six-membered pseudo-ring.

Theoretical calculations confirm that the hydrogen-bonded structure represents the global energy minimum for the molecule. alfa-chemistry.com Other conformers are calculated to be at least 3.1 kcal/mol higher in energy. alfa-chemistry.com This hydrogen bond significantly restricts rotation around the C-N bond. fu-berlin.de Spectroscopic and computational studies on similar aminoacrylic esters have estimated the activation energy for this internal rotation to be approximately 20 kcal/mol, which is a testament to the strength of the hydrogen bond. fu-berlin.de This interaction not only dictates the molecule's preferred shape but also influences its electronic properties and reactivity by planarizing the push-pull system and enhancing electron delocalization. alfa-chemistry.comresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Research on the closely related compound, methyl-2-cyano-3-aminoacrylate (MCAA), has utilized MD simulations to critically assess the dynamics of dihedral angles associated with its conformational behavior. researchgate.net Experimental studies supported by ab initio calculations revealed that for MCAA, the Z isomer, which features an intramolecular hydrogen bond, is the most stable form. researchgate.net In more polar solvents like DMSO, isomerization to the E isomers was observed. researchgate.net These findings highlight the significant role of both intramolecular forces and the surrounding solvent environment in dictating the conformational landscape of aminoacrylates. MD simulations provide a dynamic perspective on these isomerization processes and the flexibility of the molecular framework. researchgate.net

| Parameter | Finding | Computational Method/Observation |

|---|---|---|

| Most Stable Isomer | The Z isomer with a Z orientation of the methyl ester group is the most stable. | Stabilized by an intramolecular hydrogen bond. |

| Solvent Effect | Isomerization from Z to E isomers occurred in more polar surroundings. | Observed experimentally in DMSO and supported by ab initio solvent effect calculations. |

| Role of MD Simulations | Provided a critical assessment of the dynamics of distinguished dihedral angles. | Used to understand the conformational behavior and flexibility. |

In Silico Design and Prediction of Novel Reactivity and Catalysts

The in silico design of catalysts and the prediction of novel reaction pathways represent a frontier in computational chemistry, aiming to accelerate discovery and rationalize experimental outcomes. uib.no For this compound, computational approaches can be used to explore its reactivity and to design catalysts that control the speed and selectivity of its transformations. uib.noacs.org

Prediction of Novel Reactivity: Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in investigating potential reactions. For example, the addition of carbon-centered radicals to the related methyl 3-(methylamino)acrylate has been studied using DFT with various functionals (B3LYP, MPWB1K, and M052X) to understand the regioselectivity of the radical addition to enamino esters. researchgate.net Such studies calculate the energy barriers for different reaction pathways, predicting the most likely products. researchgate.net It has been shown that the presence of an electron-donating group can lead to lower activation energy and a higher reaction rate coefficient. researchgate.net These computational models can be extended to this compound to predict its behavior in a wide range of reactions, including cycloadditions, Michael additions, and polymerizations, thereby guiding synthetic efforts toward novel products.

Design of Novel Catalysts: The rational design of catalysts using computational tools is a major goal in chemistry. uib.no This process involves modeling the interaction between the substrate (this compound), the reactant, and a potential catalyst to predict the transition state energies that govern reaction rate and selectivity. uit.no

Computational studies on intermolecular Diels-Alder reactions involving α-aminoacrylate dienophiles have demonstrated that DFT calculations can effectively model and rationalize the observed stereoselectivity. scholarlypublishingcollective.orgresearchgate.net By analyzing the transition state geometries and energies for the formation of different stereoisomers, researchers can understand the factors controlling the reaction outcome, such as steric interactions. scholarlypublishingcollective.org This knowledge is crucial for the in silico design of chiral ligands or organocatalysts that can favor the formation of a single desired product. The ultimate goal is to move from rationalizing existing results to predicting optimal catalyst structures for a desired transformation before they are synthesized in the lab. uib.nouit.no The de novo computational design of enzymes capable of catalyzing stereoselective bimolecular Diels-Alder reactions serves as a landmark achievement in this field, opening the door for the future design of bespoke catalysts for specific reactions involving substrates like this compound. nih.gov

| Area of Investigation | Computational Method | Key Insights and Applications | Reference |

|---|---|---|---|

| Radical Addition Reactivity | Density Functional Theory (DFT) with B3LYP, MPWB1K, M052X functionals | Investigation of regioselectivity and energy barriers for radical additions to enamino esters. | researchgate.net |

| Diels-Alder Stereoselectivity | DFT at the B3LYP/6-31+G(d) level of theory | Modeling transition states to understand and predict endo/exo product ratios. | researchgate.net |

| General Catalyst Design | Various, including DFT and QM/MM | Rationalizing stereocontrol, predicting enantioselectivities, and guiding the design of new catalysts. | uit.no |

| De Novo Enzyme Design | Rosetta computational design methodology | Designing novel enzymes from first principles to catalyze specific stereoselective reactions. | nih.gov |

Advanced Spectroscopic and Analytical Methodologies in Methyl 3 Aminoacrylate Research

Advanced NMR Spectroscopy for Mechanistic Insights and Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules like Methyl 3-aminoacrylate. researchgate.netnih.gov Advanced NMR methods are particularly powerful for understanding reaction mechanisms and elucidating complex molecular architectures. uni-regensburg.de

In-situ NMR allows chemists to observe reactions as they happen in real-time directly within the NMR spectrometer. researchgate.netosf.io This technique is invaluable for tracking the formation of this compound and its subsequent reactions. By monitoring the changes in NMR signals over time, researchers can identify transient intermediates, determine reaction rates, and gain a comprehensive understanding of the reaction pathway. nih.govresearchgate.net For instance, the progress of the formation of β-aminoacrylates from nitriles can be monitored using ¹H NMR, with quantitative yields determined by using an internal standard like 1,3,5-trimethoxybenzene. acs.orgacs.org This real-time analysis helps in optimizing reaction conditions to improve yield and purity.

A study on the formation of dynamic covalent boronate esters utilized ¹¹B-NMR for in-situ monitoring, demonstrating the power of this technique in tracking the conversion between different species under various conditions. mdpi.com While not directly on this compound, this highlights the capability of in-situ NMR to provide detailed mechanistic insights.

Two-dimensional (2D) NMR techniques are essential for deciphering the complex structures of intermediates and products in reactions involving this compound. slideshare.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, helping to establish the connectivity of atoms within a molecule. sdsu.eduemerypharma.com For a molecule with multiple spin systems, COSY is instrumental in piecing together the structural fragments.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbons. youtube.comsdsu.edu This is crucial for assigning carbon signals in the ¹³C NMR spectrum and confirming the carbon skeleton of intermediates. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity across heteroatoms and quaternary carbons. youtube.com

DOSY (Diffusion-Ordered Spectroscopy) : DOSY separates the NMR signals of different species in a mixture based on their diffusion rates, which are related to their size and shape. This can be used to identify different components in a reaction mixture without prior separation.

A study on methyl-2-cyano-3-aminoacrylate (a related compound) utilized NMR spectra to reveal that it exists as a mixture of E and Z isomers, with the Z isomer being more stable due to an intramolecular hydrogen bond. researchgate.net The use of 2D NMR would be critical in unambiguously assigning the signals for each isomer and confirming their structures. slideshare.net

| 2D NMR Technique | Information Provided | Application in this compound Research |

| COSY | ¹H-¹H correlations (through-bond coupling) | Identifies neighboring protons, confirming the spin systems within the molecule. sdsu.edu |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons, aiding in the elucidation of the carbon framework. sdsu.edu |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Establishes connectivity across quaternary carbons and heteroatoms, crucial for determining the overall structure. youtube.com |

| DOSY | Differentiates molecules based on diffusion coefficients | Separates signals of reactants, intermediates, and products in a mixture. |

Vibrational Spectroscopy (IR, Raman) for Conformational and Reaction Pathway Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govmdpi.comarxiv.org These techniques are highly sensitive to changes in molecular structure, bonding, and conformation, making them powerful tools for studying this compound. researchgate.net

IR and Raman spectroscopy are complementary techniques. spectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com A key advantage of Raman spectroscopy is that water is a weak scatterer, making it well-suited for studying reactions in aqueous solutions. mdpi.com

In the context of this compound, IR spectroscopy can confirm the presence of key functional groups, such as the C=O stretch of the ester at approximately 1720 cm⁻¹ and the N-H bend of the amino group around 1600 cm⁻¹. Changes in the positions and intensities of these bands can provide insights into intermolecular interactions, such as hydrogen bonding, and can be used to follow the progress of a reaction. researchgate.net

A study on methyl-2-cyano-3-aminoacrylate used IR and Raman spectroscopy to investigate its isomers and conformers in both solid and solution phases. The vibrational spectra revealed the existence of different conformers and showed that isomerization occurred in more polar solvents. researchgate.net This demonstrates the utility of vibrational spectroscopy in analyzing the conformational landscape and reaction pathways of similar acrylate (B77674) derivatives.

| Spectroscopic Feature | Typical Wavenumber (cm⁻¹) | Structural Information |

| N-H Stretch | 3500-3300 | Presence of the amino group. |

| C-H Stretch | 3100-2850 | Aliphatic and vinylic C-H bonds. spectroscopyonline.com |

| C=O Stretch (Ester) | ~1720 | Carbonyl group of the methyl ester. |

| C=C Stretch | ~1650 | Alkene double bond. spectroscopyonline.com |

| N-H Bend | ~1600 | Deformation of the amino group. |

Mass Spectrometry for Identification of Intermediates and Product Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is an essential tool for identifying reaction intermediates and characterizing complex product mixtures in the study of this compound. ru.nlstanford.edu